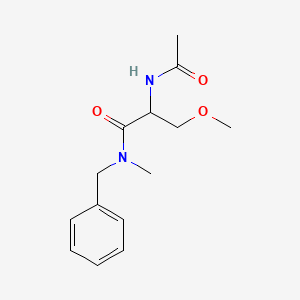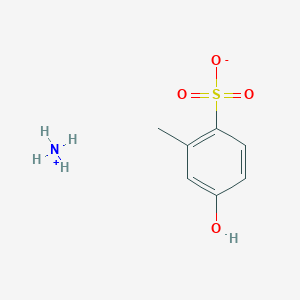
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid: is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of pentanedioic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This isotopic labeling makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled amino acids, which are then converted into the desired compound through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the correct positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and efficiency. The process would typically include the purification of the final product to remove any unlabeled impurities, ensuring a high degree of isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In biological research, this compound is used to trace metabolic pathways, helping scientists understand how organisms process different substances.
Medicine: In medicine, it can be used in diagnostic imaging techniques to study metabolic disorders and other diseases.
Industry: In industrial applications, it is used in the development of new materials and processes, particularly those involving isotopic labeling.
Mecanismo De Acción
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked using isotopic labeling techniques. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and other proteins involved in metabolic processes.
Comparación Con Compuestos Similares
(2R)-2-azanyl(1,2,3,4,5-13C5)pentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2R)-2-(15N)azanyl(1,2,3,4,5-12C5)pentanedioic acid: Similar structure but with carbon-12 instead of carbon-13 labeling.
Uniqueness: The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid lies in its dual isotopic labeling, which provides more detailed information in research applications compared to compounds with only one type of isotopic label.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
153.09 g/mol |
Nombre IUPAC |
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)

![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)


![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)

![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)


![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

